molecular formula C17H20ClNO6S B1672518 Fenoldopam mesylate CAS No. 67227-57-0

Fenoldopam mesylate

Cat. No.: B1672518
CAS No.: 67227-57-0
M. Wt: 401.9 g/mol
InChI Key: CVKUMNRCIJMVAR-UHFFFAOYSA-N
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Description

Fenoldopam mesylate is a synthetic benzazepine derivative that acts as a selective dopamine D1 receptor partial agonist. It is primarily used as an antihypertensive agent, particularly in the short-term management of severe hypertension. This compound is known for its rapid onset and short duration of action, making it suitable for emergency reduction of blood pressure .

Mechanism of Action

Target of Action

Fenoldopam mesylate is a selective dopamine D1 receptor agonist . It primarily targets D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of fenoldopam, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .

Mode of Action

This compound acts as a rapid-acting vasodilator . It interacts with its targets, the D1-like dopamine receptors, and α2-adrenoceptors, leading to arteriolar vasodilation . This interaction results in a decrease in systemic vascular resistance .

Biochemical Pathways

The stimulation of D1 receptors by fenoldopam activates adenylyl cyclase, which raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The renal effect of fenoldopam may involve physiological antagonism of the renin-angiotensin system in the kidney .

Pharmacokinetics

It has a short elimination half-life of about 5 minutes . Approximately 90% of fenoldopam is excreted in the urine, and 10% is excreted in the feces .

Result of Action

The primary result of fenoldopam’s action is a decrease in blood pressure . By activating peripheral D1 receptors, it causes arterial/arteriolar vasodilation, leading to a decrease in blood pressure . It also decreases afterload and promotes sodium excretion via specific dopamine receptors along the nephron .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it contains sodium metabisulfite, a sulfite that may rarely cause allergic-type reactions including anaphylactic symptoms and asthma in susceptible people . Furthermore, its efficacy can be affected by the patient’s renal function, as it is primarily excreted in the urine .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenoldopam mesylate is synthesized through a multi-step process. The key steps involve the preparation of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, followed by its conversion to the mesylate salt. The reaction conditions typically involve the use of methanesulfonic acid to form the mesylate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is preserved in tight containers, protected from moisture, and stored at controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

Fenoldopam mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound include oxidized derivatives, reduced forms, and substituted compounds. These products are often characterized using techniques such as chromatography and spectroscopy .

Scientific Research Applications

Chemistry

In chemistry, fenoldopam mesylate is used to study dopamine D1-mediated cell signaling. It serves as a model compound for understanding the interactions of dopamine receptors with various ligands .

Biology

In biological research, this compound is utilized to investigate its effects on renal blood flow and sodium excretion. It is also studied for its potential role in preventing postoperative acute kidney injury .

Medicine

Medically, this compound is used as an antihypertensive agent. It is administered intravenously to manage hypertensive crises and improve renal perfusion in patients with chronic kidney disease .

Industry

In the pharmaceutical industry, this compound is employed in the development of new antihypertensive drugs. Its unique properties make it a valuable compound for research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its selective action on D1-like dopamine receptors, leading to vasodilation without significant adrenergic effects. This selectivity makes it particularly useful in managing hypertension with minimal impact on heart rate and other adrenergic functions .

Properties

IUPAC Name

9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKUMNRCIJMVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67227-56-9 (Parent), 75-75-2 (Parent)
Record name Fenoldopam mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00904650
Record name Fenoldopam Mesylate
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Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67227-57-0
Record name Fenoldopam mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67227-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenoldopam mesylate [USAN:USP]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FENOLDOPAM MESYLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759860
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Record name Fenoldopam Mesylate
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Record name 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(p-hydroxyphenyl)-1H-3-benzazepinium methanesulphonate
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Record name FENOLDOPAM MESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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